molecular formula C18H14FN5O2S B2903840 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 920466-80-4

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2903840
CAS No.: 920466-80-4
M. Wt: 383.4
InChI Key: RXTGIROTVXJXOY-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound featuring a tetrazole ring linked to a fluorophenyl group and naphthalene sulfonamide. This structure offers potential for various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can be achieved through several synthetic routes. One common approach involves the formation of the tetrazole ring via a cycloaddition reaction between an azide and a nitrile compound. This is followed by the introduction of the 3-fluorophenyl group through a coupling reaction. The final step involves sulfonylation of the naphthalene ring to form the naphthalene-2-sulfonamide.

Industrial Production Methods

Industrial production methods often use automated flow chemistry to enhance yield and reduce reaction times. Catalysts such as palladium and platinum are employed to facilitate various stages of the reaction, ensuring high efficiency and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction can yield amines or other reduced forms.

  • Substitution: : Undergoes electrophilic and nucleophilic substitutions at the naphthalene ring or the tetrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids under mild conditions.

  • Reduction: : Using hydrogen in the presence of a palladium catalyst.

  • Substitution: : Employing reagents like alkyl halides, sulfonyl chlorides, or Grignard reagents under anhydrous conditions.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Primary or secondary amines.

  • Substitution Products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactive sites provide versatility for various chemical transformations.

Biology

Biologically, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exhibits potential as a biochemical probe due to its ability to bind selectively to certain biomolecules.

Medicine

Medically, research has indicated its potential as a pharmaceutical intermediate. Its unique structure suggests applications in drug development, particularly for designing inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties and reactivity.

Mechanism of Action

The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their function or altering their activity pathways. The exact pathways can be highly specific, involving complex biochemical interactions at the molecular level.

Comparison with Similar Compounds

Compared to similar compounds like benzylsulfonamide and other tetrazole derivatives, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is distinguished by its unique combination of a fluorophenyl group and a naphthalene sulfonamide structure. This unique structure endows it with distinctive properties, such as higher binding affinity and increased stability.

List of Similar Compounds

  • Benzylsulfonamide

  • Phenylsulfonamide

  • Tetrazole-phenyl derivatives

There you have it—a thorough breakdown of this compound. Fascinating stuff, right?

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-15-6-3-7-16(11-15)24-18(21-22-23-24)12-20-27(25,26)17-9-8-13-4-1-2-5-14(13)10-17/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTGIROTVXJXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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